molecular formula C15H11Cl2FO B1327592 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone CAS No. 898788-37-9

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone

Cat. No.: B1327592
CAS No.: 898788-37-9
M. Wt: 297.1 g/mol
InChI Key: OGOQRBSPWUYZGF-UHFFFAOYSA-N
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Description

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-chlorophenyl-2-fluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone is unique due to the combination of chloro and fluoro substituents on the phenyl rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups can influence its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQRBSPWUYZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644493
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-37-9
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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